Cas no 1256787-18-4 (1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one)

1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one is a versatile pyridine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its structure, featuring a chloro and trifluoromethyl substituent on the pyridine ring, enhances reactivity and selectivity in cross-coupling reactions. The ketone functional group provides a reactive site for further derivatization, making it valuable for constructing complex heterocyclic frameworks. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, which is advantageous in agrochemical and medicinal chemistry applications. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Its stability under standard conditions facilitates handling and storage.
1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one structure
1256787-18-4 structure
Product name:1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one
CAS No:1256787-18-4
MF:C8H5ClF3NO
Molecular Weight:223.579611539841
MDL:MFCD18256826
CID:4782168

1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one
    • 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-4-YL]ETHAN-1-ONE
    • AB74803
    • MDL: MFCD18256826
    • インチ: 1S/C8H5ClF3NO/c1-4(14)5-2-7(9)13-3-6(5)8(10,11)12/h2-3H,1H3
    • InChIKey: GIZQBIIFIBOOKL-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(C)=O)=C(C=N1)C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 30

1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
219379-500mg
1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethanone, 95% min
1256787-18-4 95%
500mg
$990.00 2023-09-06
Matrix Scientific
219379-1g
1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethanone, 95% min
1256787-18-4 95%
1g
$1781.00 2023-09-06

1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one 関連文献

1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-oneに関する追加情報

Introduction to 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one (CAS No. 1256787-18-4)

1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile applications. This compound, identified by the CAS number 1256787-18-4, has garnered attention due to its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both chloro and trifluoromethyl substituents in its structure imparts unique electronic and steric properties, making it a valuable building block for drug discovery and development.

The molecular framework of 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one consists of a pyridine core appended with an acetyl group, further modified by electron-withdrawing substituents. This configuration enhances its reactivity, enabling diverse chemical transformations that are pivotal in medicinal chemistry. The 2-chloro and 5-(trifluoromethyl) groups are particularly noteworthy, as they influence the compound's interactions with biological targets, thereby modulating its pharmacological profile.

In recent years, the demand for novel heterocyclic compounds has surged, driven by their potential in addressing unmet medical needs. Among these, pyridine derivatives have emerged as a cornerstone due to their broad spectrum of biological activities. The compound in question, 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one, has been extensively studied for its role in synthesizing small-molecule inhibitors targeting various disease pathways.

One of the most compelling aspects of this compound is its utility in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine moiety in 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one allows for selective binding to kinase active sites, while the chloro and trifluoromethyl groups enhance binding affinity and metabolic stability. This has led to several promising candidates entering preclinical trials.

The synthesis of 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps include nucleophilic substitution reactions to introduce the chloro group and palladium-catalyzed cross-coupling reactions for the incorporation of the trifluoromethyl moiety. These synthetic strategies not only showcase the compound's structural complexity but also underscore the advancements in synthetic methodologies that enable such complex transformations.

Recent research has also explored the derivatives of 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one, aiming to enhance their pharmacological properties. For instance, modifications at the acetyl group have led to compounds with improved solubility and bioavailability. Additionally, computational studies have been instrumental in understanding the molecular interactions between this compound and its biological targets, providing insights that guide rational drug design.

The impact of 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one extends beyond academic research; it has found applications in industrial settings where high-throughput screening (HTS) is employed to identify novel drug candidates. The compound's well-defined structure and predictable reactivity make it an ideal candidate for HTS campaigns, accelerating the discovery process significantly.

In conclusion, 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one (CAS No. 1256787-18-4) represents a fascinating example of how structural features can be leveraged to develop bioactive molecules with therapeutic potential. Its role as a key intermediate in drug synthesis underscores its importance in modern pharmaceutical chemistry. As research continues to uncover new applications and derivatives, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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